molecular formula C14H21NO3S B14816724 N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide

N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14816724
M. Wt: 283.39 g/mol
InChI Key: HHIWWMYZQZCPKO-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

N-(4-tert-butyl-2-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-14(2,3)10-5-8-12(15-19(4,16)17)13(9-10)18-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3

InChI Key

HHIWWMYZQZCPKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 4-tert-butyl-2-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Tert-butylphenyl)methanesulfonamide
  • N-(4-Cyclopropoxyphenyl)methanesulfonamide
  • N-(4-Tert-butyl-2-methoxyphenyl)methanesulfonamide

Uniqueness

N-(4-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of both tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic properties. These properties make it a valuable compound in research and industrial applications, as it can interact with a wide range of molecular targets and undergo various chemical transformations .

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